1-Methyl-5-nitroimidazole synthesis and characterization
1-Methyl-5-nitroimidazole synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-5-nitroimidazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-5-nitroimidazole, a key heterocyclic compound and an important structural motif in various pharmacologically active agents. The 5-nitroimidazole core is fundamental to a class of antibiotics and antiprotozoal drugs, including metronidazole and tinidazole.[1][2] This document offers a detailed, field-proven protocol for the N-methylation of a 5-nitroimidazole precursor, followed by a systematic approach to its structural and purity verification using modern analytical techniques. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.
Introduction: The Significance of the 5-Nitroimidazole Scaffold
The imidazole ring system is a cornerstone of medicinal chemistry, forming the basis for numerous important drugs. When substituted with a nitro group at the 5-position, the resulting 5-nitroimidazole scaffold exhibits a wide spectrum of clinical activity, particularly against anaerobic bacteria and protozoa.[2][3] Compounds such as metronidazole, tinidazole, and ornidazole are widely used to treat serious infections.[1] The biological activity is intrinsically linked to the 1-alkyl-5-nitro-imidazole unit.[2]
1-Methyl-5-nitroimidazole (CAS No. 3034-42-2) is a fundamental derivative in this class.[4] It serves not only as a reference compound but also as a crucial intermediate in the synthesis of more complex 5-nitroimidazole-based drugs and novel therapeutic candidates.[5] A thorough understanding of its synthesis and a rigorous characterization are paramount for ensuring the quality, reproducibility, and success of subsequent drug discovery and development efforts.
Synthesis of 1-Methyl-5-nitroimidazole
The most direct and common approach to synthesizing 1-Methyl-5-nitroimidazole is through the regioselective N-alkylation of a suitable nitroimidazole precursor. The following protocol is based on a well-established method utilizing 5-nitroimidazole and dimethyl sulfate.
Synthetic Strategy & Mechanism
The core transformation is the methylation of one of the nitrogen atoms in the imidazole ring of 5-nitroimidazole. Dimethyl sulfate serves as a potent and efficient methylating agent. The reaction is typically conducted in an acidic medium, such as formic acid, which acts as a solvent and facilitates the reaction. The mechanism involves the nucleophilic attack of a ring nitrogen onto the electrophilic methyl group of dimethyl sulfate.
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis method.[5]
Safety First: Dimethyl sulfate is extremely hazardous, toxic, and a potential carcinogen. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. An emergency quench solution (e.g., dilute aqueous ammonia) should be readily available.
Reagents & Equipment:
-
5-Nitroimidazole (202 parts by weight)
-
Formic Acid, 90% (600 parts by weight)
-
Dimethyl Sulfate (250 parts by weight)
-
25% Aqueous Ammonia Solution
-
Water
-
Standard laboratory glassware, including a round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Ice bath
-
Centrifuge (or filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 202 parts of 5-nitroimidazole in 600 parts of 90% formic acid.[5]
-
Addition of Methylating Agent: To this solution, carefully add 250 parts of dimethyl sulfate.[5]
-
Reaction: Heat the reaction mixture and maintain it at temperature for 6 hours with continuous stirring.[5] The choice of formic acid as a solvent provides a polar, acidic environment that facilitates the alkylation.
-
Solvent Removal: Upon completion of the reaction (which can be monitored by Thin Layer Chromatography), remove the formic acid by vacuum distillation using a rotary evaporator.[5]
-
Workup & Purification - Step 1: Add 420 parts of water to the residue and cool the mixture to 0-5 °C in an ice bath. This step precipitates unreacted 5-nitroimidazole.[5]
-
Workup & Purification - Step 2: Separate the precipitated unreacted starting material by centrifugation or filtration. This allows for its recovery and reuse.[5]
-
Product Precipitation: Adjust the pH of the remaining filtrate/supernatant to 10 using a 25% aqueous ammonia solution while maintaining the temperature at 0-5 °C.[5] The increase in pH deprotonates the product, reducing its solubility in the aqueous medium and causing it to precipitate.
-
Isolation: Collect the precipitated solid, which is the target compound 1-Methyl-5-nitroimidazole. The reported yield is approximately 130 parts, which corresponds to an 82% yield based on the consumed starting material.[5]
-
Drying: Dry the final product under vacuum to remove residual water.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 1-Methyl-5-nitroimidazole. This process forms a self-validating system for the synthetic protocol.
Physical Properties
A preliminary assessment of the product's physical properties provides a quick quality check.
| Property | Observation/Value | Source(s) |
| Appearance | Pale Yellow Solid | [5] |
| Melting Point | 58-60 °C | [5] |
| Molecular Formula | C₄H₅N₃O₂ | [6] |
| Molecular Weight | 127.10 g/mol | [6] |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise covalent structure and confirming the regioselectivity of the methylation (i.e., confirming attachment at N-1). Spectral data is available on public databases like SpectraBase.[4][7]
-
¹H NMR: The spectrum is expected to show three distinct signals:
-
A singlet corresponding to the three protons of the N-methyl group (N-CH₃).
-
Two signals in the aromatic region, each integrating to one proton, corresponding to the two non-equivalent protons on the imidazole ring.
-
-
¹³C NMR: The spectrum will show four signals corresponding to the four unique carbon atoms in the molecule: the N-methyl carbon, and the three carbons of the imidazole ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[4][7]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Nitro Group (N-O Stretch) | Strong, sharp peaks typically around 1520-1530 cm⁻¹ (asymmetric) and 1360-1375 cm⁻¹ (symmetric).[8] |
| Imidazole Ring (C=N, C=C Stretch) | Bands in the 1400-1600 cm⁻¹ region. |
| Aromatic C-H Stretch | Signals typically above 3000 cm⁻¹. |
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.[6][7] In electron ionization (EI-MS), the spectrum should show a molecular ion peak (M⁺) at m/z = 127, corresponding to the molecular weight of C₄H₅N₃O₂.[6]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A sample is analyzed on a suitable column (e.g., C18), and the purity is calculated based on the relative area of the product peak compared to any impurity peaks in the chromatogram. A purity of >97% is typically desired for research and development applications.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of 1-Methyl-5-nitroimidazole, a compound of significant interest in medicinal chemistry. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations. The subsequent multi-faceted characterization workflow, employing NMR, IR, MS, and HPLC, provides a robust system for verifying the structural integrity and purity of the final product. By adhering to this comprehensive approach, researchers and drug development professionals can confidently produce and validate high-quality 1-Methyl-5-nitroimidazole for use in advanced research and as a building block for novel therapeutic agents.
References
Catalysis Eprints database. Synthesis of tinidazole by condensation–oxidation sequence using MoO3/SiO2 bifunctional catalyst. Available at: [9] ChemicalBook. Metronidazole synthesis. Available at: [5] ChemicalBook. 1-METHYL-5-NITROIMIDAZOLE | 3034-42-2. Available at: [10] ChemicalBook. Tinidazole | 19387-91-8. Available at: [11] CDH Fine Chemical. 1-METHYL-5-NITRO-1H-IMIDAZOLE-2-CARBALDEHYDE (CAS No. 4750-57-6) SDS. Available at: [12] Santa Cruz Biotechnology. 1-Methyl-5-nitro-1H-imidazole-2-methanol. Available at: [3] Bioorganic & Medicinal Chemistry Letters. Synthesis of metronidazole based thiazolidinone analogs as promising antiamoebic agents. Published December 1, 2020. Available at: [1] Molecules. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Published in PMC - NIH. Available at: [13] Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. Available at: [7] SpectraBase. 1-Methyl-5-nitro-imidazole. Available at: [8] Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Published 2013. Available at: [14] Google Patents. CN1321985C - Tinidazole preparing process. Available at: [15] ResearchGate. Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. Published June 2023. Available at: [16] ResearchGate. Synthesis of Tinidazole 9.Reagents and conditions: (i) MoO3/SiO2,... Available at: [17] ResearchGate. Structures of 5-nitroimidazoles and metabolites. Available at: [18] Archiv der Pharmazie. Preparation and biological evaluation of metronidazole derivatives with monoterpenes and eugenol. Published July 9, 2018. Available at: [19] CDH Fine Chemical. material safety data sheet sds/msds. Available at: [20] Molecules. Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Published July 7, 2009. Available at: Sigma-Aldrich. SAFETY DATA SHEET. Published October 7, 2025. Available at: [4] PubChem - NIH. 1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210. Available at: [21] ResearchGate. 1-Methyl-5-nitro-1H-imidazole. Published June 28, 2025. Available at: [2] Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Published 2011. Available at: [6] NIST WebBook. 1H-Imidazole, 1-methyl-5-nitro-. Available at: Sigma-Aldrich. 1-Methyl-5-nitroimidazole 97.0 HPLC 3034-42-2. Available at:
Sources
- 1. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of metronidazole based thiazolidinone analogs as promising antiamoebic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-METHYL-5-NITROIMIDAZOLE | 3034-42-2 [chemicalbook.com]
- 6. 1H-Imidazole, 1-methyl-5-nitro- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Metronidazole synthesis - chemicalbook [chemicalbook.com]
- 10. Tinidazole | 19387-91-8 [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN1321985C - Tinidazole preparing process - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aaup.edu [aaup.edu]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
